molecular formula C7H6IN3 B1395921 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 685522-76-3

3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1395921
CAS No.: 685522-76-3
M. Wt: 259.05 g/mol
InChI Key: SRUIXHHHURATSY-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the pyrazolo[3,4-B]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. One common method includes the cyclization of aminopyrazole with a suitable carbonyl compound under acidic or basic conditions . Another approach involves the use of iodination reactions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyrazolopyridines.

    Coupling Products: Biaryl derivatives.

    Cyclization Products: Fused heterocyclic compounds.

Scientific Research Applications

Synthesis Techniques

The synthesis of 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine has been optimized through various methodologies. Notably, the Suzuki-Miyaura cross-coupling reaction has emerged as a prominent method for functionalizing this compound. This reaction allows for the selective arylation of the 3-iodo derivative with high yields (75–98%) when combined with diverse boronic acids . Moreover, palladium-catalyzed aminocarbonylation methods have been employed to produce carboxamide derivatives of pyrazolo[3,4-B]pyridine, enhancing its functionalization potential .

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

  • Glycogen Synthase Kinase-3 Inhibition : Compounds derived from this scaffold have been identified as potent inhibitors of glycogen synthase kinase-3 (GSK-3), which is implicated in various diseases including Alzheimer's and cancer .
  • Fibroblast Growth Factor Receptor Inhibition : Certain derivatives have shown efficacy as inhibitors of fibroblast growth factor receptors (FGFR), particularly in bladder cancer treatment .
  • Tropomyosin Receptor Kinase Inhibition : Recent studies have highlighted the ability of these compounds to inhibit tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation .
  • TBK1 Inhibition : A series of pyrazolo[3,4-B]pyridine derivatives have been discovered as potent TBK1 inhibitors, with significant implications for immune response modulation and cancer therapy .

Therapeutic Applications

The therapeutic potential of this compound is vast:

Neurological Disorders

Research indicates that certain derivatives may be beneficial in treating neurological disorders such as multiple sclerosis and Alzheimer’s disease due to their ability to modulate key pathways involved in neurodegeneration .

Cancer Treatment

The compound's role as an anticancer agent has been substantiated through various studies demonstrating its effectiveness against different cancer cell lines. For instance, compounds derived from this scaffold exhibited significant antiproliferative effects on glioblastoma and melanoma cell lines .

Anti-inflammatory Properties

Some derivatives have shown promise in reducing inflammation through their action on specific signaling pathways involved in immune responses .

Data Tables

The following tables summarize key findings related to the synthesis and biological activities of this compound.

Synthesis Method Yield (%) Comments
Suzuki-Miyaura Cross-Coupling75–98High selectivity for C3 position
Palladium-catalyzed Aminocarbonylation>95Effective for diverse functional groups
Biological Activity Target IC50 Value Reference
GSK-3 InhibitionGSK-3Not specified
Fibroblast Growth Factor InhibitionFGFRNot specified
TBK1 InhibitionTBK10.2 nM
Antiproliferative ActivityVarious Cancer Cell LinesMicromolar range

Case Studies

Several case studies highlight the potential of this compound in drug development:

  • A study demonstrated that a derivative exhibited high affinity at cannabinoid receptors, suggesting its potential use in pain management therapies .
  • Another investigation into the structure–activity relationship (SAR) revealed that modifications at the C-3 position significantly enhanced the compound's inhibitory activity against TBK1, providing insights for future drug design strategies .

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases. These interactions lead to the inhibition of kinase activity, which in turn affects downstream signaling pathways involved in cell proliferation, differentiation, and survival . The compound’s ability to bind to the active site of the kinase and block its activity is crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution and coupling reactions, making the compound a versatile intermediate in synthetic chemistry. Additionally, the methyl group at the first position can affect the compound’s pharmacokinetic properties, potentially enhancing its therapeutic potential .

Biological Activity

3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H6IN3. The compound features an iodine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring. These structural characteristics enhance its lipophilicity and reactivity, making it a valuable intermediate in drug development.

This compound exhibits several mechanisms of action:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The compound has been shown to inhibit CDK2, a crucial enzyme in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
  • Interaction with Other Biological Targets : Research indicates that compounds within the pyrazolo[3,4-b]pyridine family can interact with multiple biological targets, including glycogen synthase kinase-3 (GSK-3), fibroblast growth factor receptors (FGFR), and metabotropic glutamate receptors (mGluR5) .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis through CDK2 inhibition is particularly noteworthy .
  • Neuroprotective Effects : Some derivatives of pyrazolo[3,4-b]pyridine have been identified as neuroprotectors in models of neurodegeneration, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antibacterial and antifungal activities, although further studies are needed to confirm these effects .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Direct Halogenation : The compound can be synthesized by iodination of the corresponding pyrazolo[3,4-b]pyridine derivative under controlled conditions.
  • Cross-Coupling Reactions : Utilizing Suzuki-Miyaura or other cross-coupling reactions allows for the introduction of diverse aryl groups at the 3-position of the pyrazole ring. This method enhances the functionalization potential of the compound .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

StudyFindings
Study on CDK2 InhibitionDemonstrated significant cytotoxicity in cancer cell lines through CDK2 inhibition leading to apoptosis.
Neuroprotective StudyFound that certain derivatives protect against MPP+-induced neurodegeneration, indicating potential for treating neurodegenerative diseases .
Antimicrobial ActivityPreliminary results suggest activity against specific bacterial strains; further validation is required .

Properties

IUPAC Name

3-iodo-1-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUIXHHHURATSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703485
Record name 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685522-76-3
Record name 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-iodo-1H-pyrazolo[3,4-b]pyridine (3.5 g, 14.3 mmol) in THF (70 mL) at 0° C. was added potassium tert-butoxide (1.92 g, 17.1 mmol) and the reaction mixture stirred at 0° C. for 1 h. Iodomethane (2.43 g, 1.07 mL, 17.1 mmol) was added drop-wise, then the mixture was warmed to rt. After 6 h the mixture was diluted with water, extracted with dichloromethane, then the combined organic phases were dried (MgSO4), filtered and concentrated in vacuo. Purification by chromatography (silica, 20-60% ethyl acetate in hexanes) gave 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.14 g, 4.4 mmol, 31%) as an off-white solid. MS (M+H)+=260.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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